4-Hydroxyphenylacetylglycine

Catalog No.
S1492152
CAS No.
28116-23-6
M.F
C10H11NO4
M. Wt
209.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyphenylacetylglycine

CAS Number

28116-23-6

Product Name

4-Hydroxyphenylacetylglycine

IUPAC Name

2-[[2-(4-hydroxyphenyl)acetyl]amino]acetic acid

Molecular Formula

C10H11NO4

Molecular Weight

209.2 g/mol

InChI

InChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15)

InChI Key

CPPDWYIPKSSNNM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(=O)NCC(=O)O)O

Synonyms

N-[2-(4-Hydroxyphenyl)acetyl]glycine;N-[(p-Hydroxyphenyl)acetyl]glycine; [[(4-Hydroxyphenyl)acetyl]amino]acetic Acid

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(=O)O)O

As a metabolite:

4-Hydroxyphenylacetylglycine (4-HPAG) is classified as an acyl glycine, a minor metabolite typically derived from fatty acids. Research suggests that elevated levels of specific acyl glycines, including 4-HPAG, can be observed in individuals with certain inborn errors of metabolism. These are genetic disorders that disrupt the body's ability to process specific molecules, leading to various health complications. Studying the presence and levels of 4-HPAG helps researchers understand and diagnose these disorders.

Potential therapeutic applications:

While the specific therapeutic applications of 4-HPAG itself are still under investigation, research suggests its potential involvement in various biological processes. Studies have explored its role in:

  • Neurodegenerative diseases: Some research indicates that 4-HPAG might play a role in the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. However, further research is needed to understand the specific mechanisms and potential therapeutic implications.
  • Inflammation: Studies suggest 4-HPAG might possess anti-inflammatory properties. However, more research is required to understand its potential therapeutic applications in inflammatory conditions.

4-Hydroxyphenylacetylglycine (4-HPAC) is an endogenous human metabolite, meaning it's a natural product of our body's processes []. It belongs to a class of compounds called acyl glycines, which are formed by the attachment of an acyl group (derived from an organic acid) to the amino acid glycine []. 4-HPAC is specifically derived from the metabolism of tyramine, a molecule involved in neurotransmission and blood pressure regulation []. While its specific function remains under investigation, it has garnered interest in scientific research due to its potential role in various physiological processes [, ].


Molecular Structure Analysis

4-HPAC has the chemical formula C₁₀H₁₁NO₄. Its structure consists of a central glycine backbone (NH₂CH₂COOH) linked to an acetyl group (CH₃CO-) on one end. The other end of the acetyl group is bonded to a benzene ring (C₆H₆) with a hydroxyl group (OH) attached at the 4th position (para position) []. This structure suggests potential for hydrogen bonding due to the presence of the amide (C=O-NH) and hydroxyl groups, which could influence its interactions with other molecules [].


Chemical Reactions Analysis

The specific reactions involved in the biological synthesis of 4-HPAC are not fully elucidated, but it's known to be a metabolite of tyramine. Here's the simplified breakdown of tyramine metabolism to 4-HPAC:

Tyramine + CoA → Hydroxyphenylacetaldehyde + CoA-SH []

Hydroxyphenylacetaldehyde + Glycine → 4-HPAC []

Physical Description

Solid

XLogP3

0.4

Other CAS

28116-23-6

Wikipedia

4-hydroxyphenylacetylglycine

Dates

Modify: 2023-08-15

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